7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Blood-Brain Barrier CNS Drug Delivery Computational ADME

7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337373-99-5), also referred to as 7,6-MMAT or 2-Amino-7-methoxy-6-methyltetralin, is a chiral, disubstituted 1-aminotetrahydronaphthalene featuring a methoxy group at the 7-position, a methyl group at the 6-position, and a primary amine at the 1-position on the saturated ring. It belongs to a broader class of aminotetralins that have been extensively explored as scaffolds for dopaminergic and serotonergic ligands, yet the precise 1-amine substitution pattern of this compound distinguishes it from the more commonly studied 2-aminotetralin series.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11905521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)C(CCC2)N
InChIInChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3
InChIKeyOTOIWTNFTFZKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Procurement: Compound Identity and Structural Bounds


7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337373-99-5), also referred to as 7,6-MMAT or 2-Amino-7-methoxy-6-methyltetralin, is a chiral, disubstituted 1-aminotetrahydronaphthalene featuring a methoxy group at the 7-position, a methyl group at the 6-position, and a primary amine at the 1-position on the saturated ring . It belongs to a broader class of aminotetralins that have been extensively explored as scaffolds for dopaminergic and serotonergic ligands, yet the precise 1-amine substitution pattern of this compound distinguishes it from the more commonly studied 2-aminotetralin series [1]. Its positionally defined substitution and stereochemical center are the primary determinants of any differential biological interaction profile, making unambiguous structural identity essential for reproducible scientific procurement.

Why 7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by a Generic Aminotetralin


Aminotetralins are acutely sensitive to the position of the amine group, the nature and location of aromatic substituents, and absolute stereochemistry [1]. Moving the amine from the 1-position to the 2-position, swapping the methoxy and methyl groups (i.e., 6-methoxy-7-methyl), or omitting either substituent can drastically alter receptor binding profiles, metabolic stability, and blood-brain barrier penetration [2]. Consequently, a generic 2-aminotetralin or a positional isomer cannot be interchanged with 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine without invalidating the experimental model. The quantified evidence below demonstrates that even modest structural changes produce measurable differences in predicted pharmacokinetic and pharmacodynamic parameters, confirming that this compound occupies a distinct property space.

Quantitative Differentiation of 7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Against Its Closest Analogs


Predicted Blood-Brain Barrier Permeability: 7,6-MMAT vs. 6,7-MMAT

In silico predictions indicate that 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (7,6-MMAT) is classified as blood-brain barrier (BBB) permeable [1]. By contrast, its positional isomer 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (6,7-MMAT) is predicted to lack BBB permeability under the same model. This qualitative difference in predicted CNS access demonstrates that the relative positions of the methoxy and methyl substituents directly influence a critical ADME property, making 7,6-MMAT the preferred candidate for CNS-targeted research.

Blood-Brain Barrier CNS Drug Delivery Computational ADME

Predicted Addictivity Probability: 7,6-MMAT vs. 6,7-MMAT

A machine-learning-based addictivity prediction model estimates a 74.7% addictivity probability for 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine [1]. The same model predicts a lower addictivity probability of 37.5% for the positional isomer 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This 37.2 percentage-point difference represents a substantial predicted divergence in abuse liability, which may influence compound selection in neuropharmacology studies where addictive potential is a critical variable.

Abuse Liability Prediction Computational Toxicology Drug Safety

Stereochemical Differentiation: (R)- vs. (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The presence of a chiral center at the 1-position generates two enantiomers, (R)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213172-76-9) and (S)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213102-08-9) . While direct comparative pharmacological data are not available in the open literature, the class-level principle that enantiomers of aminotetralins exhibit divergent receptor binding and functional activity is well established [1]. Procurement of racemic mixture (CAS 1337373-99-5) versus single enantiomers can yield different biological outcomes, and researchers must specify stereochemistry to ensure reproducibility.

Enantiomer-Specific Activity Chiral Resolution Drug-Receptor Interaction

Amine Position Effect: 1-Aminotetralin vs. 2-Aminotetralin Scaffold

7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine bears the amine at the 1-position, whereas the vast majority of pharmacologically characterized aminotetralins place the amine at the 2-position . In dopamine receptor binding studies of 2-aminotetralins, the amine position is critical for high-affinity interaction with D2 and D3 receptors, with 2-amino isomers typically showing nanomolar Ki values while 1-amino isomers are expected to have substantially reduced or absent affinity due to altered geometry of the protonated amine relative to the aromatic ring [1]. Users seeking dopaminergic activity should note that the 1-amine scaffold may confer a different target selectivity profile, potentially advantageous for applications where dopaminergic activation must be avoided.

Scaffold Hopping Amine Position Receptor Selectivity

Procurement-Ready Application Scenarios for 7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine


CNS-Penetrant Tool Compound for Neuropharmacological Target Deconvolution

The predicted BBB permeability of 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine [1] supports its use as a starting scaffold for CNS tool compound development. Unlike its 6,7-isomer, which is predicted not to cross the BBB, this compound offers a viable entry point for medicinal chemistry programs targeting central receptors where a 1-aminotetralin core is desired. Researchers procuring this compound for CNS studies should select the specific enantiomer that aligns with their target hypothesis.

Abuse Liability Research: High-Risk Comparator in Addiction Models

With a predicted addictivity probability of 74.7% [1], 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may serve as a high-risk comparator compound in preclinical addiction liability studies. In experimental designs that require a range of predicted abuse potentials, this compound can be contrasted with its 6,7-isomer (predicted 37.5% addictivity) to test the predictive validity of computational models against behavioral assays.

Chiral Probe for Enantiomer-Specific Pharmacology Studies

The availability of both (R)- and (S)-enantiomers as discrete, high-purity materials (≥97% by vendor specification) [1] enables enantiomer-specific pharmacological profiling. Given the well-documented impact of stereochemistry on aminotetralin receptor interactions [2], procurement of single enantiomers is recommended for any binding or functional assay aiming to establish structure-activity relationships.

1-Aminotetralin Scaffold for Non-Dopaminergic Pathway Exploration

Because the amine is positioned at C1 rather than the more common C2 position, this compound is expected to exhibit reduced affinity for D2/D3 dopamine receptors compared to 2-aminotetralin analogs [1]. This makes it a candidate scaffold for programs seeking to engage serotonergic, adrenergic, or other aminergic targets while minimizing dopaminergic side effects, provided that empirical target profiling is conducted to confirm selectivity.

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